Cas no 7210-09-5 (Benzoxazole, 2,2'-(1,3-propanediyl)bis-)
7210-09-5 structure
Product Name:Benzoxazole, 2,2'-(1,3-propanediyl)bis-
CAS-nummer:7210-09-5
MF:C17H14N2O2
MW:278.305263996124
CID:544503
PubChem ID:762901
Update Time:2025-04-19
Benzoxazole, 2,2'-(1,3-propanediyl)bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoxazole, 2,2'-(1,3-propanediyl)bis-
- 1,3-bis-(bezoxazole-2-yl)-propane
- AKOS001482446
- BRD-K98565962-001-01-4
- DTXSID80354078
- CCG-103400
- SR-01000391705-1
- IDI1_019667
- SR-01000391705
- 7210-09-5
- HMS1473P19
- ZKZOCZAJZUTROX-UHFFFAOYSA-N
- Oprea1_633201
- 2-[3-(1,3-benzoxazol-2-yl)propyl]-1,3-benzoxazole
- 1,3-bis(benzo[d]oxazol-2-yl)propane
- 1,3-bis-(benzoxazole-2-yl)-propane
- ChemDiv3_000349
- Oprea1_645699
- SCHEMBL9642061
-
- Inchi: 1S/C17H14N2O2/c1-3-8-14-12(6-1)18-16(20-14)10-5-11-17-19-13-7-2-4-9-15(13)21-17/h1-4,6-9H,5,10-11H2
- InChI-sleutel: ZKZOCZAJZUTROX-UHFFFAOYSA-N
- LACHT: O1C2C=CC=CC=2N=C1CCCC1=NC2C=CC=CC=2O1
Berekende eigenschappen
- Exacte massa: 278.10562
- Monoisotopische massa: 278.105527694g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 320
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 52.1Ų
Experimentele eigenschappen
- PSA: 52.06
Benzoxazole, 2,2'-(1,3-propanediyl)bis- Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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